Stereochemical Configuration: trans vs cis Isomer Distinct Synthetic Pathway Utilization
The trans configuration of 3-amino-1-methylcyclobutanol hydrochloride (target compound) directs its application toward AKT kinase inhibitor and GABA receptor modulator synthetic pathways, whereas the cis-isomer (CAS 1363381-58-1) is specifically utilized in the preparation of 1,3,4-thiadiazol-2-ylpyridine-4-amines as IRAK4 inhibitors for inflammatory disorders . The spatial orientation of the amino and hydroxyl groups in the trans isomer (1r,3r configuration) versus the cis isomer (1s,3r configuration) results in fundamentally different molecular recognition properties that dictate which target proteins the final elaborated molecules will engage .
| Evidence Dimension | Reported downstream pharmaceutical application by stereochemistry |
|---|---|
| Target Compound Data | trans-3-Amino-1-methylcyclobutanol hydrochloride (CAS 1523606-23-6) used as intermediate for AKT kinase inhibitors and GABA receptor modulators |
| Comparator Or Baseline | cis-3-Amino-1-methylcyclobutanol (CAS 1363381-58-1) used for IRAK4 inhibitor synthesis |
| Quantified Difference | Divergent therapeutic target classes: AKT/GABA modulation vs IRAK4 inflammatory pathway inhibition |
| Conditions | Synthetic elaboration to final bioactive compounds; distinct patent and literature citation contexts |
Why This Matters
Procurement decisions based on intended synthetic target must account for stereochemistry, as trans and cis isomers are not interchangeable intermediates and lead to different final pharmacological profiles.
